3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the thienopyridine family, which is known for its diverse biological activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the thienopyridine core . The reaction conditions often include heating in solvents like formic acid or xylene, and the use of catalysts such as calcium chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Noncatalyzed, regio- and stereoselective hypochlorite oxidation.
Substitution: Reactions with ortho-formylbenzoic acid to form angular isoindole derivatives.
Common Reagents and Conditions
Oxidation: Hypochlorite in different solvents.
Substitution: Ortho-formylbenzoic acid in toluene, catalyzed by para-toluenesulfonic acid.
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Inhibitors of enzymes like LIMK1, which are involved in cellular processes.
Medicine: Potential therapeutic agents for diseases due to their biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide is likely mediated through the inhibition of specific enzymes. For instance, it has been identified as a LIMK1 inhibitor, which affects cellular dynamics and signaling pathways . Another study suggests its action through CDK8 inhibition, which is involved in transcription regulation .
Comparison with Similar Compounds
Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carboxamide: Another member of the thienopyridine family with similar biological activities.
Thieno[3,2-d]pyrimidine derivatives: Known for their diverse biological activities and therapeutic potential.
Uniqueness
3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a potent inhibitor of enzymes like LIMK1 and CDK8 highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C9H9N3O2S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H9N3O2S/c1-14-4-2-3-12-9-5(4)6(10)7(15-9)8(11)13/h2-3H,10H2,1H3,(H2,11,13) |
InChI Key |
MBAHGHSNYQXCQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(SC2=NC=C1)C(=O)N)N |
Origin of Product |
United States |
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